(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a benzo[1,3]dioxole (piperonyl) group linked via an α,β-unsaturated carbonyl system to a substituted phenylamine moiety. The phenyl group is further modified at the ortho position with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent, introducing a heterocyclic motif known for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-24-21(26)11-8-17(23-24)15-4-2-3-5-16(15)22-20(25)10-7-14-6-9-18-19(12-14)28-13-27-18/h2-12H,13H2,1H3,(H,22,25)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOCMNQMNGEQSD-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Pyridazine vs.
- Substituent Position : Ortho-substitution on the phenyl group (target compound) may sterically hinder interactions compared to para-substituted analogues (e.g., ), influencing target selectivity .
- Hydrogen-Bonding Capacity: The 4-hydroxyphenethyl group in enhances hydrogen-bond donor activity, critical for PPAR-γ modulation, whereas the pyridazine’s ketone group may act as an acceptor .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to analogues and but lower scores (<50%) with benzimidazole or thiophene derivatives . This aligns with hierarchical clustering analyses where bioactivity profiles correlate strongly with structural similarity . For example:
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Bioactivity Correlation |
|---|---|---|---|
| Target vs. | 0.68 | 0.72 | Moderate (anticancer) |
| Target vs. | 0.62 | 0.65 | Low (distinct targets) |
| Target vs. | 0.41 | 0.38 | Insignificant |
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts multitarget interactions by comparing proteomic signatures. The target compound clusters with pyridazine-containing inhibitors of cyclin-dependent kinases (CDKs) and MAP kinases, whereas and show stronger associations with metabolic enzymes (e.g., lipases, HDACs). This suggests divergent therapeutic applications despite shared structural motifs.
Bioactivity and Pharmacokinetic Profiling
- Anti-Obesity Effects : While suppresses adipocyte differentiation (IC₅₀ = 2.1 µM), the target compound’s pyridazine group may redirect activity toward inflammatory pathways, as seen in pyridazine-based TNF-α inhibitors .
- Metabolic Stability : The pyridazine ring in the target compound may reduce metabolic clearance compared to ’s methoxy groups, which are prone to demethylation .
Preparation Methods
Knoevenagel Condensation
The acrylate fragment is synthesized via a Knoevenagel condensation between benzo[d]dioxole-5-carbaldehyde and malonic acid under acidic conditions. This reaction proceeds via enolate formation, followed by dehydration to yield the (E)-configured α,β-unsaturated acid.
Reaction Conditions :
- Catalyst: Piperidine (10 mol%) in refluxing ethanol.
- Yield: 75–85% after recrystallization from ethanol.
Characterization Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 7.62 (d, J = 15.9 Hz, 1H, CH=), 7.25 (d, J = 8.1 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 6.93 (d, J = 8.1 Hz, 1H, ArH), 6.41 (d, J = 15.9 Hz, 1H, CH=CO), 6.01 (s, 2H, OCH2O).
- HR-MS (ESI+) : m/z calcd. for C10H8O4 [M+H]+: 193.0495, found: 193.0498.
Preparation of 2-(1-Methyl-6-Oxo-1,6-Dihydropyridazin-3-yl)Aniline
Pyridazinone Ring Construction
The pyridazinone core is synthesized via cyclocondensation of 1,4-diketones with methylhydrazine . For example, 3-oxo-N-phenylbutanamide reacts with methylhydrazine in acetic acid to form the 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl scaffold.
Reaction Conditions :
- Reagents: Methylhydrazine (1.2 eq.), glacial acetic acid, 80°C, 6 h.
- Yield: 60–70% after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Characterization Data :
- 13C NMR (126 MHz, CDCl3) : δ 164.2 (C=O), 152.1 (C=N), 134.5 (ArC), 129.8 (ArCH), 128.4 (ArCH), 126.7 (ArCH), 44.1 (NCH3).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling the acrylic acid and aniline fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
Reaction Protocol :
- Activate (E)-3-(benzo[d]dioxol-5-yl)acrylic acid (1.2 eq.) with EDCl (1.5 eq.) and HOBt (1.5 eq.) in dry DMF (0.1 M) at 0°C for 30 min.
- Add 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline (1.0 eq.) and stir at room temperature for 12 h.
- Purify via column chromatography (SiO2, ethyl acetate/hexane 1:2).
Optimization Insights :
- Excess EDCl (1.5 eq.) minimizes racemization.
- DMF enhances solubility of the aromatic intermediates.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (500 MHz, DMSO-d6) :
- δ 10.21 (s, 1H, NH), 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.95 (d, J = 15.9 Hz, 1H, CH=), 7.64–7.58 (m, 2H, ArH), 7.32 (d, J = 8.1 Hz, 1H, ArH), 7.08 (s, 1H, ArH), 6.97 (d, J = 8.1 Hz, 1H, ArH), 6.52 (d, J = 15.9 Hz, 1H, CH=CO), 6.03 (s, 2H, OCH2O), 3.45 (s, 3H, NCH3).
HR-MS (ESI+) :
Purity Assessment
Comparative Analysis of Synthetic Routes
Q & A
Q. Key Parameters :
- Temperature control (0–5°C during coupling to minimize side reactions).
- Solvent choice (polar aprotic solvents enhance reaction kinetics) .
How can researchers confirm the stereochemistry and purity of this compound?
Q. Analytical Workflow :
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.50 (d, J = 15.2 Hz, 1H, acrylamide CH) and δ 6.11 (d, J = 15.2 Hz, 1H, trans-CH) confirm (E)-configuration .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm verify amide bond formation.
HPLC-MS : Purity >98% confirmed via reverse-phase C18 column (retention time ~12.5 min) with ESI-MS m/z 414.465 ([M+H]⁺) .
X-ray Crystallography : SHELX software resolves stereochemistry using single-crystal diffraction data .
What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ values derived from dose-response curves).
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) tracked via liquid scintillation counting .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ .
Q. Data Interpretation :
- Contradictory results (e.g., high potency in enzyme assays but low cellular activity) may arise from poor membrane permeability, requiring logP optimization .
Advanced Research Questions
How to resolve contradictions between computational binding predictions and experimental data?
Q. Case Study :
- Predicted Target : Molecular docking (AutoDock Vina) suggests strong binding to EGFR kinase (ΔG = -9.2 kcal/mol).
- Experimental Discrepancy : No inhibition observed in kinase assays.
Q. Methodology :
Surface Plasmon Resonance (SPR) : Direct binding assays quantify dissociation constants (Kd).
Crystallography : Mercury CSD 2.0 visualizes protein-ligand interactions; missing H-bonds or steric clashes explain discrepancies .
MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
What strategies enhance metabolic stability for in vivo studies?
Q. Approaches :
Q. Validation :
How to analyze crystallographic data for polymorph identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
